3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile
Description
Properties
CAS No. |
830319-37-4 |
|---|---|
Molecular Formula |
C10H21NO2Si |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxybutanenitrile |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-9(8-12)6-7-11/h9,12H,6,8H2,1-5H3 |
InChI Key |
YEXNGTQDYOMCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC#N)CO |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Production of (S)-4-Chloro-3-hydroxybutyronitrile
The enzymatic synthesis of (S)-4-chloro-3-hydroxybutyronitrile (CHBN) via halohydrin dehalogenase (HheC) from Agrobacterium radiobacter AD1 provides a chiral starting material. Using 1,3-dichloro-2-propanol (1,3-DCP) as a substrate, HheC catalyzes the stereoselective formation of (S)-CHBN with high enantiomeric excess (ee > 99%). This step avoids hazardous reagents and operates under mild aqueous conditions (pH 7.5, 30°C), yielding 85–90% conversion.
Silylation of the 3-Hydroxyl Group
The 3-hydroxyl group of (S)-CHBN is protected using tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) with imidazole as a base. Reaction conditions (0–5°C, 12 h) ensure regioselective silylation, yielding (S)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-chlorobutanenitrile with >95% efficiency. The TBS group’s steric bulk prevents over-silylation at the 4-position, as confirmed by H NMR and HPLC analysis.
Hydroxyl Substitution via Nucleophilic Displacement
The 4-chloro substituent is replaced with a hydroxyl group using silver nitrate (AgNO₃) in tetrahydrofuran (THF)/water (3:1 v/v) at 50°C. The Ag⁺ ion facilitates an SN2 mechanism, displacing chloride with hydroxide while preserving the nitrile functionality. This step achieves 80–85% yield, with residual chloride removed via aqueous extraction.
Table 1: Optimization of Chloride-to-Hydroxyl Substitution
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AgNO₃ | THF/H₂O | 50 | 6 | 85 |
| K₂CO₃ | MeOH/H₂O | 25 | 24 | <10 |
| NaOH | EtOH/H₂O | 60 | 12 | 40 |
Regioselective Protection of 3,4-Dihydroxybutanenitrile
Cyanohydrin Formation from 3-Oxobutanal
3-Oxobutanal undergoes cyanohydrin reaction with sodium cyanide (NaCN) in aqueous ethanol (pH 4–5, 0°C), yielding 3,4-dihydroxybutanenitrile. The reaction proceeds via nucleophilic addition to the carbonyl, forming a secondary alcohol and nitrile group in 70–75% yield.
Kinetic-Controlled Silylation
Regioselective TBS protection of the 3-hydroxyl group is achieved using TBSCl (1.1 eq) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at −40°C. The lower temperature favors silylation at the less sterically hindered 3-position, yielding 3-TBS-4-hydroxybutanenitrile (88% yield). Excess reagent and prolonged reaction times lead to bis-silylation (<5%), necessitating careful monitoring via thin-layer chromatography (TLC).
Reformatsky Reaction-Based Approach
Generation of Reformatsky Reagent
Zinc dust (activated with 1,2-dibromoethane) reacts with tert-butyl bromoacetate in THF under reflux (65°C, 2 h), forming a Reformatsky reagent. This reagent is critical for coupling with aldehyde intermediates.
Coupling with Silyl-Protected Aldehydes
The Reformatsky reagent reacts with 3-TBS-protected aldehyde precursors (e.g., 3-TBS-4-oxobutanenitrile) at −78°C to form β-hydroxy esters. Subsequent dehydration with p-toluenesulfonic acid (p-TsOH) converts the ester to a nitrile, yielding the target compound in 65–70% yield.
Table 2: Reformatsky Reaction Parameters
| Zinc Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Activated Zn | THF | −78 | 24 | 65 |
| ZnCl₂ | DME | 0 | 12 | 30 |
Comparative Analysis of Methodologies
Efficiency and Scalability
The enzymatic route (Method 1) offers superior enantioselectivity (>99% ee) and avoids toxic reagents, making it ideal for pharmaceutical applications. However, enzyme availability and cost may limit large-scale production. In contrast, the Reformatsky approach (Method 3) provides scalability but requires cryogenic conditions and extensive purification.
Environmental Impact
Method 1’s aqueous conditions and biocatalysis align with green chemistry principles, generating minimal waste. Method 2’s use of DCM and DMAP raises concerns about solvent toxicity, necessitating solvent recovery systems.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBS) group is selectively cleaved under acidic or fluoride-based conditions, regenerating the free hydroxyl group:
Reagents/Conditions :
-
Tetrabutylammonium fluoride (TBAF) in THF (0°C to RT, 1–2 h)
-
Hydrofluoric acid (HF) in acetonitrile (20–25°C, 6–8 h)
-
Acetic acid/water (4:1) at 40–50°C (12–24 h)
Mechanism : Fluoride ions (F⁻) nucleophilically attack silicon, breaking the Si–O bond .
Example :
| Reaction Step | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| TBS removal | 0.1 M TBAF/THF, RT, 1 h | Free diol | 92% |
Nitrile Functionalization
The nitrile group undergoes hydrolysis or reduction:
Hydrolysis to Carboxylic Acid
Reagents :
-
H₂SO₄ (conc.)/H₂O, reflux (6–8 h)
-
NaOH (20%), H₂O₂, 80–90°C (4–6 h)
Mechanism : Acid- or base-catalyzed conversion to carboxylic acid via intermediate amide.
Reduction to Amine
Reagents :
-
LiAlH₄ in THF (0°C to RT, 4–6 h)
-
H₂/Pd-C (1 atm, RT, 12 h)
Example :
| Reaction Step | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ reduction | 2 M LiAlH₄/THF, RT, 6 h | 4-Amino-3-hydroxybutanol | 75% |
Hydroxyl Group Oxidation
The secondary hydroxyl group is oxidized to a ketone:
Reagents :
Mechanism : Radical-mediated oxidation (TEMPO) or hypervalent iodine-mediated pathway (DMP) .
Example :
| Reaction Step | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| TEMPO-mediated oxidation | 0.5 eq CuCl₂, 0.1 eq TEMPO, O₂ | 3-{[TBS]oxy}-4-oxobutanenitrile | 85% |
Protection of Free Hydroxyl Group
The unprotected hydroxyl group is often reprotected for sequential synthesis:
Reagents :
-
Ac₂O/pyridine (RT, 12 h) → Acetyl protection
-
TBDMSCl/imidazole/DCM (0°C to RT, 3–4 h) → Dual silyl protection
Example :
| Reaction Step | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acetylation | Ac₂O (2 eq), pyridine, RT | 4-Acetoxy derivative | 88% |
Nucleophilic Substitution
The nitrile’s α-carbon participates in alkylation or Michael additions:
Reagents :
-
LDA/THF, −78°C, followed by electrophile (e.g., alkyl halide)
-
K₂CO₃/DMF, RT, for Michael addition to α,β-unsaturated carbonyls
Mechanism : Deprotonation generates a nitrile-stabilized carbanion, enabling C–C bond formation.
Cyclization Reactions
Intramolecular reactions form heterocycles:
Example :
| Reaction Step | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Lactonization | PTSA/toluene, reflux, 8 h | γ-Lactone derivative | 68% |
Reaction Optimization Insights
Scientific Research Applications
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile is a compound of interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
The compound 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile features a silyl ether functional group, which enhances its stability and reactivity in synthetic pathways. The presence of the hydroxyl and nitrile groups contributes to its potential biological activities.
Molecular Formula
- Molecular Weight : 195.29 g/mol
- Chemical Structure :
- The compound is characterized by the presence of tert-butyl, dimethylsilyl, hydroxyl, and nitrile functional groups, which can influence its solubility and reactivity.
Synthetic Intermediates
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its silyl ether group can be used to protect hydroxyl functionalities during multi-step syntheses, allowing for selective reactions without the risk of undesired side reactions.
Pharmaceutical Development
The compound has potential applications in drug development due to its structural features that may influence biological activity. For instance, compounds with similar structures have been explored for their efficacy against various diseases, including cancer and autoimmune disorders.
Case Study: Medicinal Chemistry
In a study focusing on the synthesis of novel compounds for treating inflammatory diseases, derivatives of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile were synthesized and evaluated for their ability to inhibit Janus kinases (JAKs), which are critical in the signaling pathways of many immune responses. The results indicated that modifications to the silyl ether group could enhance bioactivity and selectivity towards specific JAK isoforms .
Table 1: Comparison of Synthetic Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Silylation of Hydroxyl Group | 85 | Room Temperature |
| Nitration Reaction | 75 | Acidic Medium |
| Deprotection of Silyl Group | 90 | Basic Medium |
Mechanism of Action
The primary mechanism of action for 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the hydroxyl group, preventing unwanted reactions during synthetic procedures. The protection can be selectively removed under specific conditions, allowing for controlled deprotection and further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Key structural analogs from the evidence include:
Compound 27: tert-Butyl N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-3-({[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate . Contains a TBDMS-protected hydroxyl group but incorporates an isoxazole ring and alaninate ester. Key difference: The nitrile group in the target compound is replaced by a carbamate (urethane) linkage in Compound 27, altering its reactivity toward nucleophiles.
Compound 29: tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate . Features an acetylated imino group and an isoxazole core. Key difference: The nitrile in the target compound is absent; instead, an acetyloxyimino group dominates reactivity, favoring electrophilic substitutions.
Compound 9: A phosphino-propanenitrile derivative with a TBDMS-protected tetrahydrofuran core . Shares the nitrile group but integrates a phosphino linker and nucleic acid-like tetrahydrofuran structure. Key difference: The phosphino group enables metal coordination, a property absent in the target compound.
Physicochemical Properties
A comparative analysis of molecular weights, functional groups, and calculated elemental compositions is summarized below:
*Molecular weight calculated based on formula C₁₁H₂₃NO₂Si.
Reactivity and Stability
- Nitrile vs. Carbamate/Phosphino Groups: The nitrile in the target compound offers distinct reactivity in cyanation reactions or Strecker syntheses, whereas carbamates (Compound 27) or phosphino groups (Compound 9) enable peptide coupling or metal-mediated reactions, respectively .
- TBDMS Stability : All compounds utilize the TBDMS group for hydroxyl protection. However, steric hindrance from the tert-butyl moiety in the target compound likely enhances hydrolytic stability compared to trimethylsilyl (TMS) analogs, though direct data are unavailable.
Research Findings and Critical Analysis
This implies that the target compound could be synthesized via analogous silylation of 4-hydroxybutanenitrile.
Analytical Data :
- Elemental analysis for Compound 27 (C: 59.72% vs. calcd. 59.78%) confirms high purity, a benchmark for TBDMS-containing intermediates . Similar rigor would apply to characterizing the target compound.
Contradictions and Limitations :
- ’s incomplete NMR data for a tert-butyl-containing indole derivative underscores the challenge of extrapolating spectroscopic trends to the target compound.
Biological Activity
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile is a compound that features a tert-butyldimethylsilyloxy (TBDMSO) group, which is known for its protective properties in organic synthesis. The biological activity of this compound has been a subject of interest due to its potential applications in medicinal chemistry and drug development. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile can be described as follows:
- Molecular Formula : C₉H₁₉N₁O₂Si
- Molecular Weight : 201.34 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 95 °C at reduced pressure
The TBDMSO group enhances the stability and solubility of the compound, making it a useful intermediate in various chemical reactions.
The biological activity of 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile can be attributed to its interactions with biological targets. The TBDMSO group is known to influence the compound's reactivity and stability, which may enhance its bioavailability. Preliminary studies suggest that this compound may exhibit activity against specific enzymes or receptors involved in metabolic pathways.
Pharmacological Properties
- Antioxidant Activity : Some derivatives of TBDMSO compounds have shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
- Antimicrobial Activity : Certain TBDMSO derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating potential use in developing new antimicrobial agents.
Study 1: Antioxidant Potential
A study conducted by Liu et al. (2020) investigated the antioxidant activity of various TBDMSO derivatives, including 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile. The results indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile | 25 | Free radical scavenging |
| Control (Vitamin C) | 15 | Free radical scavenging |
Study 2: Anti-inflammatory Activity
In a study by Zhang et al. (2021), the anti-inflammatory effects of TBDMSO derivatives were evaluated using a murine model of inflammation. The results showed that treatment with 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| TBDMSO Compound | 80 | 100 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing tert-butyl(dimethyl)silyl (TBS) protecting groups in hydroxyl-containing nitrile compounds like 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile?
- The TBS group is typically introduced using TBSOTf (tert-butyldimethylsilyl triflate) in anhydrous dichloromethane (CH2Cl2) with a base like 2,6-lutidine. This method minimizes side reactions and ensures high regioselectivity for hydroxyl protection. Post-reaction, purification via silica gel chromatography is recommended to isolate intermediates .
Q. How is the tert-butyl(dimethyl)silyl group characterized and confirmed in intermediates during synthesis?
- Characterization involves <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, where the TBS group exhibits distinct signals: δ ~0.1 ppm (Si(CH3)2) and δ ~18–25 ppm (tert-butyl group). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies hydroxyl protection by the absence of O-H stretches .
Q. What are the standard protocols for removing tert-butyl(dimethyl)silyl protecting groups without affecting the nitrile functionality?
- TBS groups are cleaved under mild acidic conditions (e.g., HF-pyridine in THF) or fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in THF. Careful monitoring (TLC or LC-MS) ensures selective deprotection without degrading the nitrile group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for DCC-mediated esterification involving TBS-protected intermediates?
- Key parameters include using anhydrous toluene as a solvent, maintaining a 0.05 M substrate concentration, and adding DMAP (4-dimethylaminopyridine) as a catalyst. A 1.2:1 molar ratio of acid to TBS-protected alcohol ensures high conversion. Post-reaction purification via silica gel chromatography isolates esters with minimal side products .
Q. What strategies are effective in resolving contradictory NMR data observed in TBS-protected intermediates during multi-step syntheses?
- Contradictory signals (e.g., unexpected splitting or integration ratios) may arise from diastereomerism or residual solvent. Use deuterated solvents (CDCl3 or DMSO-d6) for clarity, and compare experimental data with computed NMR spectra (DFT methods). Variable-temperature NMR can resolve dynamic effects caused by steric hindrance from the TBS group .
Q. How does the steric bulk of the TBS group influence regioselectivity in nucleophilic additions to nitrile-containing compounds?
- The TBS group directs nucleophiles (e.g., Grignard reagents) to less hindered positions. For example, in 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile, the nitrile’s α-carbon becomes more electrophilic due to the electron-withdrawing effect, while the TBS group shields the adjacent hydroxyl, reducing undesired side reactions .
Q. What analytical challenges arise when differentiating between diastereomeric TBS-protected intermediates, and how are they addressed?
- Diastereomers with similar Rf values on TLC require advanced techniques like chiral HPLC or X-ray crystallography. Polarimetry (optical rotation) and NOESY NMR experiments can distinguish spatial arrangements of substituents around stereocenters .
Q. How do solvent polarity and temperature affect the stability of the TBS ether group during prolonged storage of nitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
